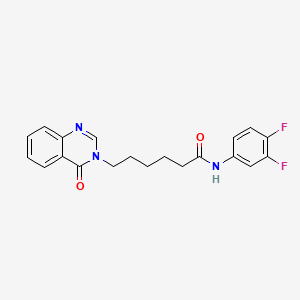

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide and related compounds involves multiple steps, including the reaction of specific quinazolinone derivatives with various agents. For instance, the synthesis of related quinazolinone derivatives has been detailed through reactions involving chlorosulfonic acid followed by amidation with ammonia gas or the reaction of N-(pivaloyloxy)-amides with ynamides producing certain derivatives in the presence of specific catalysts (Hayun et al., 2012); (Ben Niu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been investigated through various spectroscopic methods, including FT-IR, NMR, and mass spectral data, confirming the structure of synthesized compounds. The use of density functional theory (DFT) and experimental techniques like FT-IR and FT-Raman spectroscopy has been employed to understand the vibrational properties and molecular geometry of similar compounds (A. El-Azab et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide derivatives can vary based on the reactants and conditions applied. For example, the Pummerer-type cyclization has been employed for the synthesis of isoquinoline and benzazepine derivatives, indicating the versatility of reactions that quinazoline derivatives can undergo (T. Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of such compounds are typically characterized by their molecular structure, which influences their melting points, solubility, and stability. These properties are crucial for determining the compound's applicability in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the compound's potential use. The reactions of fluorophosphoranes with related compounds have demonstrated the formation of substituted derivatives, showcasing the chemical versatility and potential for further functionalization (R. Krebs et al., 1989).

Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

- A study synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which demonstrated significant antimicrobial activity and moderate anticancer activity. This suggests potential applications in antimicrobial and anticancer drug development (Mehta et al., 2019).

Antibacterial Activities

- Research on 8-chloroquinolone with a distorted N1-(5-amino-2,4-difluorophenyl) group showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating a potential application in the development of new antibacterial agents (Kuramoto et al., 2003).

Phosphatidylinositol 3-Kinase-δ Inhibitor

- An application claims crystalline forms and inhaled formulations of a selective phosphatidylinositol 3-kinase-δ inhibitor, highlighting its use in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2014).

Diuretic and Antihypertensive Agents

- A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3(4H)-yl) benzene sulfonamide derivatives. These compounds showed significant diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Orientations Futures

This would involve discussing potential future research directions or applications for the compound, based on its properties and reactivity.

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O2/c21-16-10-9-14(12-17(16)22)24-19(26)8-2-1-5-11-25-13-23-18-7-4-3-6-15(18)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDMWJBCYLTQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)